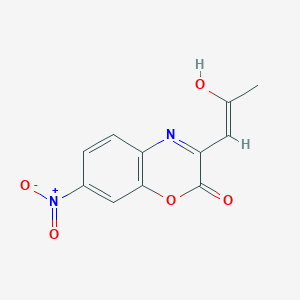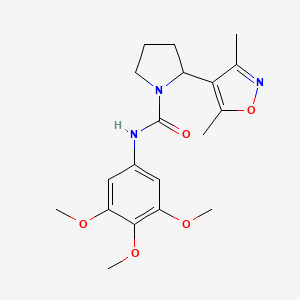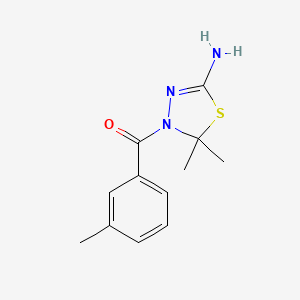![molecular formula C14H12BrNO4S B6091467 N-[(4-bromophenyl)sulfonyl]-N-phenylglycine](/img/structure/B6091467.png)
N-[(4-bromophenyl)sulfonyl]-N-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenyl)sulfonyl]-N-phenylglycine, also known as BPG or NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPG is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-phenylglycine is not fully understood, but it is believed to act as a neuroprotective agent by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to cause oxidative stress, which can lead to neuronal damage and cell death. By inhibiting the production of ROS, this compound may help to protect neurons from oxidative stress and prevent neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes that are involved in the production of ROS, such as xanthine oxidase and NADPH oxidase. In vivo studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's and Parkinson's disease. This compound has also been shown to enhance plant growth and improve crop yield by increasing the activity of enzymes involved in photosynthesis and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-bromophenyl)sulfonyl]-N-phenylglycine in lab experiments is that it is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(4-bromophenyl)sulfonyl]-N-phenylglycine. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of this compound as a plant growth enhancer and crop yield booster. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
N-[(4-bromophenyl)sulfonyl]-N-phenylglycine can be synthesized through the reaction between 4-bromobenzenesulfonyl chloride and N-phenylglycine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromophenyl)sulfonyl]-N-phenylglycine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
2-(N-(4-bromophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUZQUMOUUNMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)


![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)

![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6091434.png)


![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6091475.png)
![7-(2,3-difluorobenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6091481.png)
![3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
